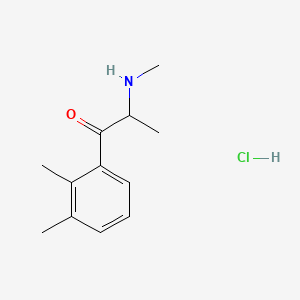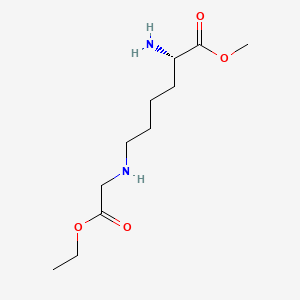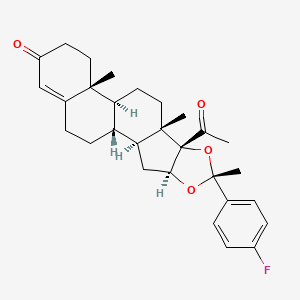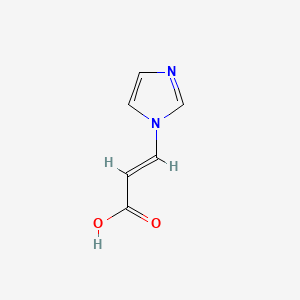![molecular formula C8H5N5O B587270 吡啶并[1,2-a]嘌呤-10(1H)-酮-13C3 CAS No. 1246815-92-8](/img/no-structure.png)
吡啶并[1,2-a]嘌呤-10(1H)-酮-13C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimido[1,2-a]purin-10(1H)-one, also known as M1G, is a secondary DNA damage product that arises from primary reactive oxygen species (ROS) damage to membrane lipids or deoxyribose . It has a molecular formula of C8H5N5O and a molecular weight of 187.16 .
Molecular Structure Analysis
The molecular structure of Pyrimido[1,2-a]purin-10(1H)-one-13C3 consists of a pyrimidine ring fused with a purine ring . The exact structure would require more specific information or computational modeling to determine.Physical And Chemical Properties Analysis
Pyrimido[1,2-a]purin-10(1H)-one-13C3 has a molecular formula of C8H5N5O and a molecular weight of 187.16 . More specific physical and chemical properties would require experimental determination or computational prediction.科学研究应用
Oxidative DNA Damage Assessment
Pyrimido[1,2-a]purin-10(1H)-one, also known as M1G, is a product of oxidative DNA damage. It arises from reactive oxygen species (ROS) affecting membrane lipids or deoxyribose. Studies have shown that M1G is less prone to artifact formation during DNA isolation, making it a reliable biomarker for assessing oxidative DNA damage. This is crucial for understanding the role of ROS in disease pathogenesis .
Artifact Formation in DNA Isolation
Research has indicated that the measurement of M1G can be significantly affected by the amount of ROS production but not by DNA isolation procedures. This finding is essential for ensuring the accuracy of oxidative DNA damage measurements, as it confirms that M1G adducts remain stable under various isolation conditions .
Fluorescent Nucleoside Formation
The compound reacts with nucleic acids under acidic conditions to form fluorescent pyrimidopurine nucleosides. These nucleosides emit strong yellow fluorescence and can be hydrolyzed into malonaldehyde and guanosine, providing a method for detecting and studying nucleic acid modifications .
Secondary DNA Damage Product Analysis
As a secondary DNA damage product, M1G serves as an indicator of primary damage caused by ROS. This application is particularly relevant in toxicology and pharmacology, where understanding the extent of DNA damage is critical for evaluating the safety and efficacy of drugs and chemicals .
Mitochondrial DNA Damage Quantification
In a study involving rat liver tissue, mitochondrial DNA was found to contain a 2-fold greater number of M1G adducts compared to nuclear DNA. This highlights the potential of M1G as a marker for mitochondrial DNA damage, which is a key factor in aging and various diseases .
Role in Medicinal Chemistry
Pyrimido[1,2-a]purin-10(1H)-one derivatives, such as pyrimidobenzimidazoles, have been synthesized and hold relevance in medicinal chemistry. They are used in the creation of drugs like hydralazine and dihydralazine, showcasing the compound’s potential as a building block in pharmaceutical development .
Antioxidant Effects on DNA Adduct Formation
The effect of antioxidants on the formation of M1G during DNA isolation has been studied to determine their potential protective role. Understanding these effects can aid in developing strategies to minimize oxidative DNA damage during sample preparation .
Biochemical Pathway Elucidation
The biochemical pathways leading to the formation of M1G adducts are of interest in molecular biology. By studying these pathways, researchers can gain insights into the mechanisms of oxidative stress and its implications for cellular health and disease progression .
作用机制
Target of Action
Pyrimido[1,2-a]purin-10(1H)-one, also known as M1G, is a secondary DNA damage product . It primarily targets DNA, specifically interacting with membrane lipids or deoxyribose .
Mode of Action
M1G arises from primary reactive oxygen species (ROS) damage to membrane lipids or deoxyribose . The compound interacts with these targets, leading to changes in their structure and function.
Biochemical Pathways
The primary biochemical pathway affected by M1G is the oxidative stress pathway. ROS, primarily superoxide anion radical (O2−), are produced naturally from cellular sources such as mitochondria . Humans, wildlife, and laboratory animals are exposed daily to a complex mixture of chemicals that can contribute to increased cellular ROS through a variety of mechanisms .
Result of Action
The action of M1G results in DNA damage, specifically the formation of adducts in the DNA . The number of M1G adducts in nuclear DNA isolated from various tissues of control male rats were measured, with the highest number found in the heart . In rat liver tissue, the mitochondrial DNA contained a 2-fold greater number of M1G adducts compared with nuclear DNA .
Action Environment
The action, efficacy, and stability of M1G are influenced by various environmental factors. For instance, the amount of ROS production significantly affects the number of M1G adducts .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Pyrimido[1,2-a]purin-10(1H)-one-13C3 involves the condensation of 2-amino-4,6-dichloropyrimidine with 2,6-dioxopurine-13C3 in the presence of a suitable catalyst to form the desired compound.", "Starting Materials": [ "2-amino-4,6-dichloropyrimidine", "2,6-dioxopurine-13C3" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,6-dichloropyrimidine (1.0 g, 6.0 mmol) in a suitable solvent such as DMF or DMSO.", "Step 2: Add 2,6-dioxopurine-13C3 (1.5 g, 6.0 mmol) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Add a suitable catalyst such as triethylamine or pyridine to the reaction mixture and stir for an additional 24 hours.", "Step 4: Purify the crude product by column chromatography using a suitable solvent system such as ethyl acetate/hexanes to obtain Pyrimido[1,2-a]purin-10(1H)-one-13C3 as a white solid (yield: 60-70%)." ] } | |
CAS 编号 |
1246815-92-8 |
产品名称 |
Pyrimido[1,2-a]purin-10(1H)-one-13C3 |
分子式 |
C8H5N5O |
分子量 |
190.139 |
IUPAC 名称 |
1H-pyrimido[1,2-a]purin-10-one |
InChI |
InChI=1S/C8H5N5O/c14-7-5-6(11-4-10-5)12-8-9-2-1-3-13(7)8/h1-4H,(H,10,11)/i1+1,2+1,3+1 |
InChI 键 |
ZREGNVKUSNORFO-VMIGTVKRSA-N |
SMILES |
C1=CN2C(=O)C3=C(N=CN3)N=C2N=C1 |
同义词 |
Pyrimido[1,2-a]purin-10(3H)-one-13C3; M1G-13C3; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(7S,8AS)-7-mercapto-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B587188.png)
![Poly[oxy(dimethylsilylene)], alpha-[(3-carboxypropyl)dimethylsilyl]-omega-[[(3-carboxypropyl)dimethylsilyl]oxy]-](/img/structure/B587189.png)
![(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol](/img/structure/B587190.png)
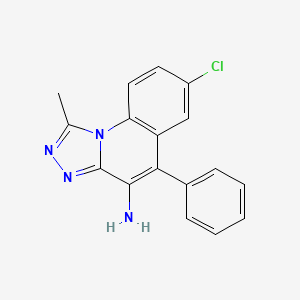
![2-(2-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B587193.png)
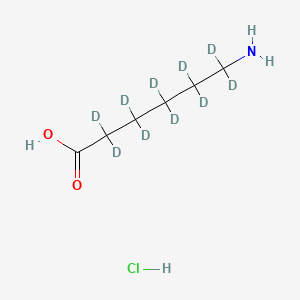
![Azireno[2,1-b][1,3]benzoxazole](/img/structure/B587199.png)
